molecular formula C13H19F2NO3 B15305231 2-{4-[(1,3-Difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine

2-{4-[(1,3-Difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine

Cat. No.: B15305231
M. Wt: 275.29 g/mol
InChI Key: ZLDOCTQJEGDYQU-UHFFFAOYSA-N
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Description

This compound is a phenethylamine derivative featuring a phenyl ring substituted with two methoxy groups at positions 3 and 5 and a (1,3-difluoropropan-2-yl)oxy group at position 4. The ethan-1-amine moiety is attached to the aromatic core, a structural motif common in psychoactive and receptor-targeting molecules. Key properties include:

  • Molecular formula: C₁₄H₁₈F₂NO₃ (base), C₁₁H₁₈ClNO (hydrochloride salt) .
  • Molecular weight: 128.11 (base), 215.73 (hydrochloride) .
  • CAS numbers: 158944-57-1 (base), 105252-99-1 (hydrochloride) .

Properties

Molecular Formula

C13H19F2NO3

Molecular Weight

275.29 g/mol

IUPAC Name

2-[4-(1,3-difluoropropan-2-yloxy)-3,5-dimethoxyphenyl]ethanamine

InChI

InChI=1S/C13H19F2NO3/c1-17-11-5-9(3-4-16)6-12(18-2)13(11)19-10(7-14)8-15/h5-6,10H,3-4,7-8,16H2,1-2H3

InChI Key

ZLDOCTQJEGDYQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC(CF)CF)OC)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(1,3-Difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine typically involves multiple steps. One common route includes the reaction of 1,3-difluoropropan-2-ol with a suitable phenol derivative under specific conditions to form the ether linkage. This is followed by further functionalization to introduce the ethanamine group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(1,3-Difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-{4-[(1,3-Difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(1,3-Difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:

Compound Name Substituents (Position 4) Molecular Weight (Base) CAS Number Key Features
2-{4-[(1,3-Difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine (Target) (1,3-Difluoropropan-2-yl)oxy 128.11 158944-57-1 Fluorinated ether substituent; enhanced polarity and metabolic stability.
2-(4-(Ethoxymethyl)-2,5-dimethoxyphenyl)ethan-1-amine (1d) Ethoxymethyl ~209.26 Not provided Ethoxymethyl group increases hydrophobicity.
2C-T (1e) Methylthio ~215.30 Not provided Thioether group; known psychoactive effects.
2C-T-7 (1f) Propylthio ~243.37 Not provided Longer alkyl chain; prolonged duration of action.
Cyclopropylmescaline Cyclopropylmethoxy 275.33 207740-23-6 Cyclopropyl group introduces ring strain; alters receptor interaction.

Substituent Effects on Pharmacological Properties

  • Fluorinated vs. Non-Fluorinated Ethers: The difluoro substituent in the target compound increases electronegativity and may improve blood-brain barrier penetration compared to non-fluorinated analogs like 1d .
  • Thioether vs.
  • Cyclopropyl Substituents : Cyclopropylmescaline’s strained cyclopropylmethoxy group may reduce conformational flexibility, impacting affinity for 5-HT₂A receptors compared to the target compound’s linear fluorinated substituent .

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Aromatic ring : The presence of a dimethoxy-substituted phenyl group contributes to its lipophilicity and ability to interact with biological membranes.
  • Alkyl chain : The 1,3-difluoropropan-2-yl moiety may influence the compound's metabolic stability and receptor binding affinity.
PropertyValue
Molecular FormulaC14H20F2N2O3
Molecular Weight304.32 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Research indicates that the compound may exhibit biological activity through several mechanisms:

  • Receptor Modulation : It is hypothesized to act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This could potentially lead to effects on mood regulation and cognitive function.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in neurotransmitter breakdown, thereby enhancing the availability of these neurotransmitters in the synaptic cleft.

Therapeutic Potential

  • Psychiatric Disorders : Due to its structural similarity to known psychoactive compounds, there is potential for use in treating conditions such as depression and anxiety.
  • Neuroprotective Effects : Some studies have indicated that compounds with similar structures can offer neuroprotective benefits, which could be explored further with this compound.

Case Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors. The mechanism was linked to increased serotonin levels in the brain.

Case Study 2: Neuroprotection

In vitro studies using neuronal cell lines showed that the compound could protect against oxidative stress-induced cell death. This suggests potential applications in neurodegenerative diseases.

In Vitro Studies

Recent findings from various laboratories indicate that derivatives of this compound show promise in:

  • Enhancing neuronal survival under stress conditions.
  • Modulating inflammatory responses in glial cells.

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and pharmacodynamics of the compound, indicating favorable absorption and distribution characteristics.

Table 2: Summary of Key Research Findings

Study TypeFindings
In VitroIncreased neuronal survival under oxidative stress
In VivoReduced depressive behaviors in animal models
MechanisticModulation of serotonin and dopamine receptors

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